(4-Chloro-3-fluorophenyl)methanamine (4-Chloro-3-fluorophenyl)methanamine
Brand Name: Vulcanchem
CAS No.: 72235-58-6
VCID: VC21222750
InChI: InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
SMILES: C1=CC(=C(C=C1CN)F)Cl
Molecular Formula: C7H7ClFN
Molecular Weight: 159.59 g/mol

(4-Chloro-3-fluorophenyl)methanamine

CAS No.: 72235-58-6

Cat. No.: VC21222750

Molecular Formula: C7H7ClFN

Molecular Weight: 159.59 g/mol

* For research use only. Not for human or veterinary use.

(4-Chloro-3-fluorophenyl)methanamine - 72235-58-6

Specification

CAS No. 72235-58-6
Molecular Formula C7H7ClFN
Molecular Weight 159.59 g/mol
IUPAC Name (4-chloro-3-fluorophenyl)methanamine
Standard InChI InChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
Standard InChI Key HSNPBYKCCNMQNA-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1CN)F)Cl
Canonical SMILES C1=CC(=C(C=C1CN)F)Cl

Introduction

Fundamental Properties and Structure

(4-Chloro-3-fluorophenyl)methanamine is a benzylamine derivative with the molecular formula C7H7ClFN. The compound features a benzene ring substituted with a chlorine atom at position 4 and a fluorine atom at position 3, along with a methylamine group (-CH2NH2). This specific substitution pattern imparts distinct electronic and steric properties that influence the compound's chemical behavior and biological interactions.

Chemical Identification Data

The following table presents the key identification parameters for (4-Chloro-3-fluorophenyl)methanamine:

PropertyValue
IUPAC Name(4-chloro-3-fluorophenyl)methanamine
Molecular FormulaC7H7ClFN
Molecular Weight159.59 g/mol
CAS Number72235-58-6
InChIInChI=1S/C7H7ClFN/c8-6-2-1-5(4-10)3-7(6)9/h1-3H,4,10H2
InChI KeyHSNPBYKCCNMQNA-UHFFFAOYSA-N
Canonical SMILESC1=CC(=C(C=C1CN)F)Cl

The compound is also known by alternative names including 4-chloro-3-fluorobenzylamine, reflecting its structural characteristics as a substituted benzylamine.

Structural Characteristics

The molecular structure of (4-Chloro-3-fluorophenyl)methanamine features an aromatic ring with two electron-withdrawing halogen substituents that create a unique electronic distribution. The chlorine at the para position and fluorine at the meta position relative to the methylamine group influence several key properties:

These structural characteristics are fundamental to understanding the compound's behavior in various chemical reactions and its interactions with biological targets.

Synthesis and Preparation Methods

Synthetic Routes

The synthesis of (4-Chloro-3-fluorophenyl)methanamine typically follows a multi-step process starting from appropriate precursors. The most common synthetic pathway involves:

  • Utilizing 4-chloro-3-fluorobenzaldehyde as the starting material

  • Reducing the aldehyde group to form a primary alcohol using reducing agents such as sodium borohydride

  • Converting the primary alcohol to the corresponding amine through appropriate substitution reactions with ammonia or another amine source

This general synthetic approach can be modified based on reagent availability and specific requirements for the final product.

Industrial Production Methods

For larger-scale production, more efficient methods may be employed:

  • Continuous flow reactors rather than batch processes

  • Automated systems to enhance scalability and reproducibility

  • Optimized reaction conditions to maximize yield and purity while minimizing byproduct formation

These industrial methods ensure consistent production of high-quality material for research and commercial applications while improving efficiency and reducing waste.

Chemical Reactivity

Reaction Profiles

(4-Chloro-3-fluorophenyl)methanamine participates in various chemical reactions owing to its functional groups and electronic structure. The main reaction types include:

Nucleophilic Substitution Reactions

The primary amine group (-NH2) functions as a nucleophile in various substitution reactions, leading to the formation of:

  • Amides - through reaction with acyl chlorides or anhydrides

  • Ureas - through reaction with isocyanates

  • Other nitrogen-containing derivatives through appropriate reagents

Oxidation and Reduction Pathways

The amine functionality can undergo various transformations including:

  • Oxidation to form nitroso or nitro compounds under appropriate conditions

  • Various reduction reactions leading to different amine derivatives depending on the reagents employed

Reagents and Reaction Conditions

Successful transformations of (4-Chloro-3-fluorophenyl)methanamine require specific reagents and conditions:

Reaction TypeCommon ReagentsTypical Conditions
SubstitutionAcyl chlorides, isocyanatesRoom temperature to moderate heating, basic conditions
OxidationHydrogen peroxide, potassium permanganateControlled temperature, specific pH
ReductionLithium aluminum hydride, sodium borohydrideLow temperature, anhydrous conditions

The selection of appropriate reagents and conditions is crucial for achieving the desired transformations with high selectivity and yield.

Applications in Medicinal Chemistry

Antiviral Research

One of the most significant applications of (4-Chloro-3-fluorophenyl)methanamine is in antiviral drug development, particularly against HIV. Research has shown that compounds containing this moiety can effectively bind to the CD4 binding site on the HIV-1 gp120 protein, inhibiting viral entry into host cells.

HIV Entry Inhibitors

Studies have demonstrated that derivatives of this compound can bind within the "Phe43 cavity" of the HIV-1 gp120 protein, which is crucial for viral entry. Structure-activity relationship studies have revealed the impact of various modifications on antiviral efficacy.

Table: Antiviral Activity of (4-Chloro-3-fluorophenyl)methanamine Derivatives

Compound IDSubstitution PatternBinding Affinity (kcal/mol)Antiviral Activity
274-Cl-8.22High
394-Cl + 3-F-7.90Moderate
214-Cl + ortho-F-6.50Low

These findings highlight the importance of specific substitution patterns for optimal antiviral activity, with certain arrangements demonstrating significantly enhanced potency.

Cancer Research Applications

(4-Chloro-3-fluorophenyl)methanamine derivatives have demonstrated promising anti-proliferative properties against various cancer cell lines. Research indicates that these compounds can induce apoptosis through mechanisms involving the inhibition of specific signaling pathways, such as the erbB family of receptors.

Case Study in Anticancer Research

In vitro studies on derivatives of (4-Chloro-3-fluorophenyl)methanamine have revealed significant anti-cancer properties against breast cancer cell lines. The mechanism was identified as apoptosis induction via modulation of cell cycle regulators, demonstrating the compound's potential as a therapeutic agent in oncology.

The anti-cancer activity appears to be related to the compound's ability to interact with specific cellular targets, potentially disrupting essential processes for cancer cell survival and proliferation. This makes the compound and its derivatives promising candidates for further development in cancer therapeutics.

Materials Science Applications

Functional Materials Development

The unique properties of (4-Chloro-3-fluorophenyl)methanamine make it valuable in synthesizing functional materials, including polymers and nanocomposites. Its incorporation into polymer matrices has been shown to enhance:

  • Thermal stability of the resulting materials

  • Mechanical strength and durability

  • Specific surface properties for specialized applications

These enhancements make (4-Chloro-3-fluorophenyl)methanamine-derived materials valuable in developing advanced materials for industrial and technological applications.

Precursor Role in Materials Synthesis

As a key precursor in chemical synthesis, (4-Chloro-3-fluorophenyl)methanamine enables the creation of various specialized compounds with applications in both pharmaceuticals and materials science. Its reactivity allows for diverse modifications, opening pathways to novel materials with tailored properties for specific applications.

Biological Activity Profile

Antibacterial Properties

Beyond its antiviral applications, (4-Chloro-3-fluorophenyl)methanamine has demonstrated activity against several bacterial strains. Research indicates effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial research.

Mechanism of Action in Biological Systems

The biological activity of (4-Chloro-3-fluorophenyl)methanamine involves interactions with specific molecular targets such as enzymes or receptors. The halogen substituents on the benzene ring significantly influence:

  • Binding affinity to target molecules

  • Selectivity for specific biological interactions

  • Pharmacokinetic properties including absorption and distribution

The amine group forms hydrogen bonds and electrostatic interactions with target molecules, modulating their activity and potentially disrupting essential biological processes.

Structure-Activity Relationships

Comparison with Structural Analogs

Comparing (4-Chloro-3-fluorophenyl)methanamine with structurally similar compounds provides insight into the importance of its specific substitution pattern:

Related Compounds

  • (3-Chloro-2-fluorophenyl)methanamine: Features a different substitution pattern that alters its reactivity profile and applications

  • (4-Chloro-3-trifluoromethylphenyl)methanamine: Contains a trifluoromethyl group instead of a single fluorine atom, significantly affecting its properties

Structural Determinants of Activity

The unique properties of (4-Chloro-3-fluorophenyl)methanamine derive from its specific molecular architecture:

  • The para-chloro substitution contributes to optimal binding in certain protein targets

  • The meta-fluoro substitution fine-tunes electronic distribution and lipophilicity

  • The combined effect of both halogens creates a distinctive electronic profile that determines biological activity

Understanding these structure-activity relationships is crucial for the rational design of derivatives with enhanced properties for specific applications in medicine and materials science.

Future Research Directions

The unique structural and chemical properties of (4-Chloro-3-fluorophenyl)methanamine suggest several promising avenues for future research:

  • Further optimization of derivatives for enhanced antiviral activity, particularly against drug-resistant viral strains

  • Expanded investigation of anticancer applications with focus on specific signaling pathways

  • Development of novel functional materials with enhanced properties for specialized applications

  • Exploration of additional biological activities based on systematic structure-activity relationship studies

These research directions could significantly expand the applications of this versatile compound in pharmaceutical development and materials science.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator